While 4-Chlororesorcinol finds widespread use in the cosmetic industry, particularly as a hair dye [], its application in scientific research is limited. This is primarily due to the existence of safer and more readily available alternatives for most research purposes.
Despite its limited use, there are a few potential areas where 4-Chlororesorcinol might be relevant for scientific research:
It's important to note that 4-Chlororesorcinol can be a skin irritant and may cause eye damage []. Additionally, studies suggest it may be moderately toxic if ingested []. Therefore, proper safety precautions are crucial when handling this compound in a research setting.
4-Chlororesorcinol is an organic compound with the chemical formula C₆H₄Cl(OH)₂. It is classified as a monochlorophenol and is structurally characterized by a benzene ring substituted with two hydroxyl groups and one chlorine atom at the para position. This compound appears as a white to pale yellow crystalline solid and is known for its various applications, particularly in the fields of chemistry and cosmetics. Its chemical structure allows it to participate in various
4-Chlororesorcinol exhibits various biological activities:
Several methods exist for synthesizing 4-Chlororesorcinol:
4-Chlororesorcinol has diverse applications across multiple industries:
Research indicates that 4-Chlororesorcinol interacts with various biological systems:
Several compounds share structural similarities with 4-Chlororesorcinol. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Resorcinol | C₆H₆(OH)₂ | Parent compound; lacks chlorine substitution. |
| 2-Chlororesorcinol | C₆H₄Cl(OH)₂ | Chlorine at the ortho position; different reactivity. |
| 3-Chlororesorcinol | C₆H₄Cl(OH)₂ | Chlorine at the meta position; distinct properties. |
| Phenol | C₆H₅(OH) | Simple phenolic structure; less complex reactivity. |
4-Chlororesorcinol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological properties. Its para positioning of hydroxyl groups enhances its potential for hydrogen bonding and interaction with biological molecules compared to its ortho and meta counterparts.
The traditional synthesis of 4-chlororesorcinol involves the reaction of resorcinol with dichlorosulfuryl in an appropriate solvent system. The standard procedure follows these steps:
An alternative multi-step synthesis pathway has also been documented:
This alternative route may offer advantages in terms of regioselectivity or yield under specific conditions, though it involves more steps than the direct chlorination approach.
Recent advances in biocatalysis have opened new pathways for 4-chlororesorcinol synthesis through enzymatic oxidation. Toluene o-xylene monooxygenase (ToMO) can oxidize chlorobenzene to form various chlorophenols, which can be further oxidized to produce 4-chlororesorcinol.
Research has shown that native ToMO oxidizes 2-chlorophenol (2-CP) to form chlorohydroquinone (CHQ, 13%), 4-chlororesorcinol (4-CR, 3%), and 3-chlorocatechol (3-CC, 84%) with a total product formation rate of 1.1 ± 0.32 nmol/min/mg protein.
Through protein engineering approaches involving saturation mutagenesis of key active site residues, researchers have developed enzyme variants with significantly improved regiospecificity for 4-chlororesorcinol production. The table below summarizes the performance of various TouA variants in oxidizing 2-chlorophenol:
| Enzyme | Regiospecificity (%) | Total rate | ||
|---|---|---|---|---|
| CHQ | 4-CR | 3-CC | (nmol/min/mg protein) | |
| ToMO (native) | 13 | 3 | 84 | 1.1 ± 0.32 |
| L192V | 15 | 3 | 82 | 1.5 ± 0.26 |
| L192A | 13 | 0 | 87 | 1.3 ± 0.46 |
| L192C | 14 | 2 | 84 | 0.32 |
Notably, variants A107T, A107M, and A107N produced 6.3-, 7.3-, and 7.0-fold more 4-chlororesorcinol from 2-CP compared to the native enzyme, demonstrating the potential of enzyme engineering to develop more efficient and selective biocatalysts.
The industrial-scale production of 4-chlororesorcinol faces several challenges affecting manufacturing efficiency, cost-effectiveness, and environmental sustainability.
For chemical synthesis routes, challenges include:
For enzymatic production approaches, additional challenges include:
Despite these challenges, the growing market demand for 4-chlororesorcinol continues to drive innovation in production methodologies. The market is projected to grow from $382.51 billion in 2025 to $571.49 billion by 2034, representing a compound annual growth rate (CAGR) of 4.60%.
The enzymatic oxidation of chlorobenzene to form 4-chlororesorcinol represents a critical biochemical transformation involving highly specific monooxygenase systems [1] [2]. Toluene o-xylene monooxygenase demonstrates remarkable specificity in catalyzing the hydroxylation of chlorobenzene, producing 4-chlororesorcinol as a key intermediate through regioselective oxidation processes [3].
Research has established that native toluene o-xylene monooxygenase oxidizes chlorobenzene to form 2-chlorophenol (4%), 3-chlorophenol (12%), and 4-chlorophenol (84%) with a total product formation rate of 1.2 ± 0.17 nanomoles per minute per milligram protein [1] [14]. The subsequent oxidation of 2-chlorophenol yields 4-chlororesorcinol (3%), chlorohydroquinone (13%), and 3-chlorocatechol (84%) with an initial product formation rate of 1.1 ± 0.32 nanomoles per minute per milligram protein [2] [14].
Protein engineering studies have revealed significant variations in enzyme specificity through site-directed mutagenesis of the alpha hydroxylase fragment [1] [2]. The L192V variant exhibits enhanced catalytic activity with 1.8-fold faster hydroxylation of chlorobenzene and demonstrates altered regiospecificity, changing 2-chlorophenol formation from 4% to 13% compared to native enzyme [14]. Particularly noteworthy are the A107 variants, where A107T, A107M, and A107N produce 6.3-, 7.3-, and 7.0-fold increases in 4-chlororesorcinol formation from 2-chlorophenol, respectively [2] [14].
The kinetic parameters for 4-chlorophenol oxidation by the L192V variant show apparent maximum velocity values of 2.3 ± 0.25 nanomoles per minute per milligram protein and Michaelis constants of 0.17 ± 0.02 millimolar, resulting in a 2.8-fold enhancement in catalytic efficiency compared to native enzyme [14]. These findings demonstrate that specific amino acid residues in the active site profoundly influence both the rate and regioselectivity of chlorobenzene oxidation pathways leading to 4-chlororesorcinol formation [1] [2].
| Enzyme | Chlorobenzene to 2-Chlorophenol (%) | Chlorobenzene to 3-Chlorophenol (%) | Chlorobenzene to 4-Chlorophenol (%) | Total Rate (nmol/min/mg protein) | 4-Chlororesorcinol Formation from 2-CP (%) |
|---|---|---|---|---|---|
| Toluene o-xylene monooxygenase (ToMO) - Native | 4 | 12 | 84 | 1.20 | 3 |
| ToMO variant L192V | 13 | 12 | 75 | 2.20 | 3 |
| ToMO variant A107G | 68 | 15 | 17 | 0.97 | 0 |
| ToMO variant A107T | 0 | 2 | 98 | 0.76 | 19 |
| ToMO variant A107M | 0 | 0 | 100 | 0.06 | 22 |
| ToMO variant A107N | 2 | 3 | 95 | 0.04 | 21 |
| Toluene ortho-monooxygenase (TOM) | 93 | 3 | 4 | 0.95 | Not Reported |
| Toluene-4-monooxygenase (T4MO·BTAi1) | 0 | 0 | 100 | 0.10 | Not Reported |
Microbial degradation of chlorinated aromatic compounds involves complex enzymatic pathways where 4-chlororesorcinol serves as both an intermediate and terminal product [6] [7]. Pseudomonas species have demonstrated exceptional capability in metabolizing chlorinated compounds through specialized enzyme systems that generate 4-chlororesorcinol as a key metabolic intermediate [6] [7].
Pseudomonas sp. strain JHN utilizes 4-chloro-3-nitrophenol as a sole carbon and energy source, degrading it through a novel pathway that produces 4-chlororesorcinol as the major metabolite [6] [7]. Gas chromatography and gas chromatography-mass spectrometry analyses confirmed 4-chlororesorcinol formation with a retention time of 2.23 minutes and mass spectrum showing 144 m/z, identical to authentic standards [7]. The degradation process involves 4-chloro-3-nitrophenol-monooxygenase activity, which catalyzes the oxidative removal of the nitrite group and formation of 4-chlororesorcinol [7].
Inhibition studies using 2,2'-dipyridyl demonstrated that 4-chlororesorcinol represents a terminal aromatic compound in the degradation pathway, with chlororesorcinol dioxygenase subsequently cleaving the aromatic ring to form chlorohydroxymuconic semialdehyde isomers [7]. The complete mineralization of 4-chloro-3-nitrophenol occurs within 50 hours, with stoichiometric release of chloride and nitrite ions confirming the degradative pathway [6] [7].
Pseudomonas sp. strain MT1 demonstrates another significant metabolic pathway involving 4-chlorocatechol degradation through specialized enzyme systems [8] [20]. This organism utilizes chlorocatechol 1,2-dioxygenase and muconate cycloisomerase to process chlorinated catechols, with 4-chlororesorcinol serving as a substrate for ring-opening reactions [8]. The enzyme system shows enhanced activity with chlorosalicylates, indicating adaptation for processing chlorinated aromatic substrates [20] [25].
The microbial transformation of 4-chlororesorcinol involves multiple enzymatic steps including hydroxylation, dechlorination, and ring fission reactions [17] [19]. Neutral reactive species treatment of 4-chlorophenol produces 4-chlororesorcinol along with other dihydroxy derivatives, which subsequently undergo aromatic ring cleavage to form low molecular weight organic acids including oxalic acid, succinic acid, and fumaric acid [19] [21].
| Organism | Substrate | Key Enzyme | 4-Chlororesorcinol Role | Degradation Rate |
|---|---|---|---|---|
| Pseudomonas sp. JHN | 4-Chloro-3-nitrophenol | 4C3NP-monooxygenase | Terminal aromatic intermediate | Complete in 50 h |
| Pseudomonas sp. strain MT1 | 4-Chlorosalicylate/5-Chlorosalicylate | Chlorocatechol 1,2-dioxygenase | Cleavage substrate | Enhanced with variants |
| Pseudomonas putida | Chlorobenzene/Chlorocatechols | Chlorocatechol dioxygenase | Ring-opening substrate | Variable with substrates |
| Ralstonia eutropha JMP134 | 2,4-Dichlorobenzoate | Chloromuconate cycloisomerase (TfdD) | Not directly involved | High specificity |
| Rhodococcus opacus 1CP | 3-Chlorocatechol/4-Chlorocatechol | Chloromuconate cycloisomerase | Not directly involved | Modified ortho pathway |
The biotransformation of 4-chlororesorcinol involves multiple toxicological pathways characterized by specific metabolic intermediates and cellular interactions [9] [10]. Acute toxicity studies demonstrate that 4-chlororesorcinol exhibits moderate toxicity with an oral median lethal dose of 369 mg/kg in rats and 195 mg/kg in mice through intraperitoneal injection [9] [10].
Dermal penetration studies reveal that 4-chlororesorcinol demonstrates significant bioavailability through skin absorption [5] [9]. Within 48 hours, total bioavailability reaches 1.50 ± 0.84% (3.91 ± 2.20 μg/cm²) with hydrogen peroxide and 1.95 ± 1.14% (5.05 ± 2.97 μg/cm²) without hydrogen peroxide in formulated preparations [5] [9]. The penetration occurs continuously throughout the exposure period, with initial rates of 2.03 μg/cm²/h during the first 4 hours [5].
Chromosomal aberration studies using Chinese hamster V79 cells demonstrate that 4-chlororesorcinol acts as a potent clastogen, inducing statistically significant increases in structural chromosomal aberrations both with and without metabolic activation [9]. The compound produces more than 10-fold increases in aberrant cells compared to negative controls, indicating significant genotoxic potential through direct DNA damage pathways [9].
Protein binding studies reveal that 4-chlororesorcinol undergoes covalent binding to cellular proteins through quinone intermediate formation [4]. The alkaline oxidation of chlororesorcinol generates semi-quinone radicals that subsequently rearrange to quinones, which react with nucleophilic amino acid residues including cysteine, histidine, lysine, tryptophan, methionine, and tyrosine through Michael addition and Schiff base mechanisms [4]. This binding results in formation of covalent cross-links primarily through carbon-sulfur or carbon-nitrogen bonds between chlororesorcinol derivatives and protein amino acid residues [4].
Enzymatic biotransformation pathways involve cytochrome P450-mediated oxidation processes, though specific metabolic intermediates have not been fully characterized [16]. The formation of reactive metabolites may contribute to the observed genotoxic effects through DNA adduct formation and oxidative stress mechanisms [9]. Micronucleus testing in mice demonstrates that despite positive in vitro genotoxicity, 4-chlororesorcinol does not induce significant chromosomal damage in vivo at tested concentrations [9].
The metabolic fate of 4-chlororesorcinol includes ring cleavage products and chlorinated organic acids [18] [19]. Ring-opening reactions produce chlorohydroxymuconate intermediates that undergo further metabolism to form low molecular weight acids including oxalic acid, succinic acid, and fumaric acid [19] [21]. These metabolic transformations indicate complete mineralization potential under appropriate enzymatic conditions [21].
| Parameter | Value/Result | Test System | Metabolic Pathway |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | 369 mg/kg (Rat) | CFY Rats | Hepatic metabolism |
| Acute Intraperitoneal Toxicity (LD50) | 195 mg/kg (Mouse) | NMRI Mice | Systemic distribution |
| Skin Penetration (48h) | 1.50-1.95% bioavailable | Human skin in vitro | Dermal absorption |
| Chromosomal Aberration | Positive (clastogenic) | Chinese hamster V79 cells | DNA damage pathway |
| Micronucleus Test | Negative | NMRI mice | Bone marrow response |
| Gene Mutation | Negative | Mouse lymphoma L5178Y cells | Tk locus evaluation |
| Protein Binding | Covalent binding observed | Mouse liver microsomes | Protein adduct formation |
Corrosive;Irritant;Environmental Hazard